REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:16])[CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([N+:13]([O-])=O)[CH:9]=[CH:10][C:11]=1[Cl:12]>C(O)C.Cl.O.[OH-].[Na+]>[CH3:1][N:2]([CH3:16])[CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([CH:9]=[CH:10][C:11]=1[Cl:12])[NH2:13] |f:4.5|
|
Name
|
|
Quantity
|
295 mg
|
Type
|
reactant
|
Smiles
|
CN(CCOC=1C=C(C=CC1Cl)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
stannous chloride
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1/2 h
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
extracted into dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dried (Na2SO4) organic phase
|
Type
|
CUSTOM
|
Details
|
was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCOC=1C=C(N)C=CC1Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |